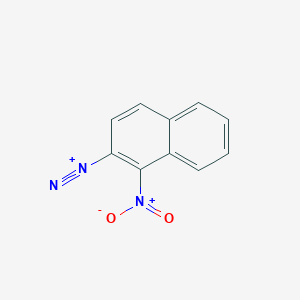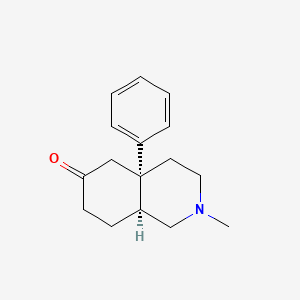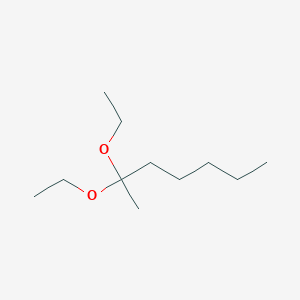
2,2-Diethoxyheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diethoxyheptane typically involves the reaction of heptanal with ethanol in the presence of an acid catalyst. The reaction proceeds via the formation of a hemiacetal intermediate, which then reacts with another molecule of ethanol to form the acetal. The general reaction scheme is as follows:
Heptanal+2EthanolAcid Catalystthis compound+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be carried out in a continuous flow reactor to ensure efficient mixing and reaction of the starting materials. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The crude product is then purified by distillation to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Diethoxyheptane can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to heptanal and ethanol.
Oxidation: The compound can be oxidized to form heptanoic acid and other oxidation products.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as halides or amines.
Major Products
Hydrolysis: Heptanal and ethanol.
Oxidation: Heptanoic acid.
Substitution: Various substituted heptane derivatives.
Scientific Research Applications
2,2-Diethoxyheptane has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Industrial Chemistry: The compound is used as a solvent and as an intermediate in the production of other chemicals.
Biological Studies: It can be used in studies involving the metabolism and degradation of acetals.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of 2,2-Diethoxyheptane in chemical reactions typically involves the cleavage of the acetal bond under acidic or basic conditions. The molecular targets and pathways involved depend on the specific reaction and conditions used. For example, in hydrolysis reactions, the acetal bond is cleaved to form the corresponding aldehyde and alcohol.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethoxyheptane: Similar structure but with methoxy groups instead of ethoxy groups.
2,2-Diethoxypropane: Similar acetal structure but with a shorter carbon chain.
Uniqueness
2,2-Diethoxyheptane is unique due to its specific combination of ethoxy groups and a heptane backbone, which imparts distinct physical and chemical properties compared to other acetals. Its longer carbon chain makes it more hydrophobic and affects its reactivity and solubility in different solvents.
Properties
CAS No. |
52162-27-3 |
|---|---|
Molecular Formula |
C11H24O2 |
Molecular Weight |
188.31 g/mol |
IUPAC Name |
2,2-diethoxyheptane |
InChI |
InChI=1S/C11H24O2/c1-5-8-9-10-11(4,12-6-2)13-7-3/h5-10H2,1-4H3 |
InChI Key |
OYHKISZVAWQZOC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



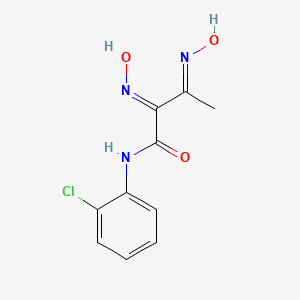
![2-[4-[2-[Butyl(methyl)amino]ethylamino]-6-methylpyrimidin-2-yl]-1-(3,4-dichlorophenyl)guanidine](/img/structure/B14660908.png)
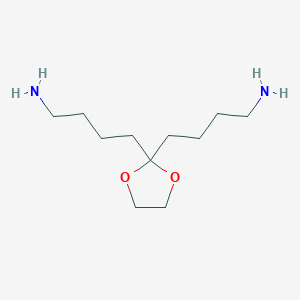
![N-(8-hydroxy-2,2-dimethyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)benzamide](/img/structure/B14660913.png)
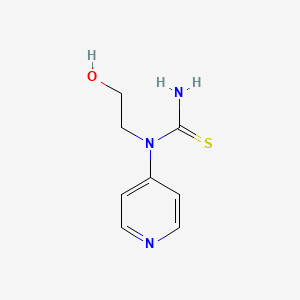

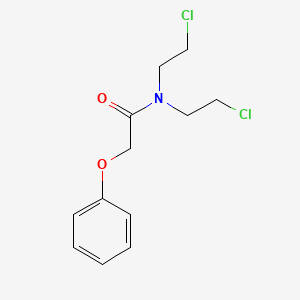
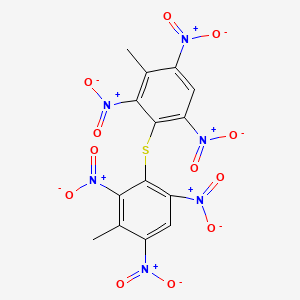
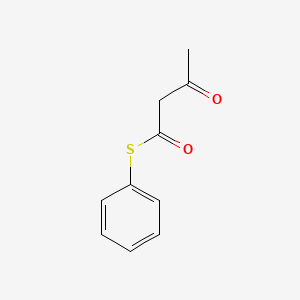
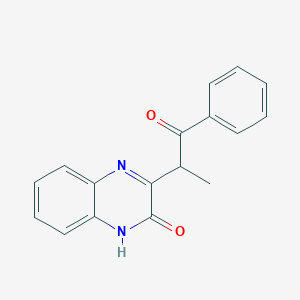
![(10R,13S,17R)-10,13-Dimethyl-1,2,7,8,9,10,11,12,13,14,15,16-dodecahydro-5'H-spiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-3,5',6-trione](/img/structure/B14660969.png)
